(3,5-Difluoro-2-i-butyloxyphenyl)Zinc bromide
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Overview
Description
(3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3,5-difluoro-2-iso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3,5-difluoro-2-iso-butyloxyphenyl bromide+Zn→(3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the (3,5-difluoro-2-iso-butyloxyphenyl) group and another organic moiety.
Scientific Research Applications
Chemistry: In chemistry, (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide is used as a reagent in organic synthesis to construct complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used to synthesize intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of various organic materials, including polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in industrial organic synthesis.
Mechanism of Action
The mechanism of action of (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This stabilization allows the carbon atom to act as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Comparison with Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
Comparison: Compared to similar compounds, (3,5-difluoro-2-iso-butyloxyphenyl)zinc bromide has unique reactivity due to the presence of the difluoro and iso-butyloxy groups. These groups can influence the electronic properties and steric hindrance of the compound, affecting its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C10H11BrF2OZn |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-(2-methylpropoxy)benzene-6-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-7(2)6-13-10-4-3-8(11)5-9(10)12;;/h3,5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SSXVCJRPPOSIFY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
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